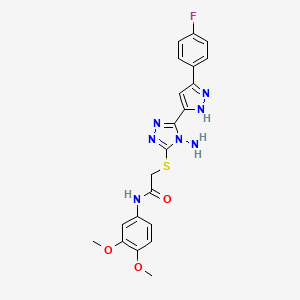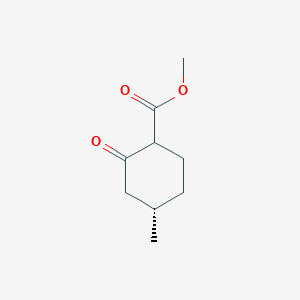
Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a ketone, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the esterification of 4-methyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-methyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4-methyl-2-hydroxycyclohexane-1-carboxylate.
Substitution: Various esters and amides depending on the substituent used.
科学的研究の応用
Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes, leading to altered biochemical processes within the cell.
類似化合物との比較
Methyl 4-methyl-2-oxocyclohexane-1-carboxylate: Similar structure but different stereochemistry.
Ethyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate: Ethyl ester instead of methyl ester.
Methyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate: Different stereoisomer.
Uniqueness: Methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its isomers.
特性
CAS番号 |
917911-04-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
methyl (4S)-4-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1 |
InChIキー |
HJVVHNOHVUFRKU-PKPIPKONSA-N |
異性体SMILES |
C[C@H]1CCC(C(=O)C1)C(=O)OC |
正規SMILES |
CC1CCC(C(=O)C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-lambda~5~-phosphane](/img/structure/B12621995.png)
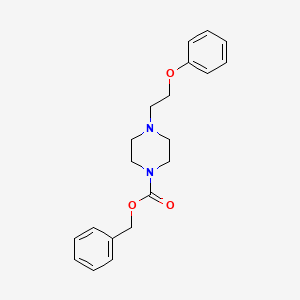
methanone](/img/structure/B12622015.png)
![(S)-2-[(R)-1-(2,4-Dimethoxyphenyl)-2-nitroethyl]cyclohexanone](/img/structure/B12622016.png)
![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
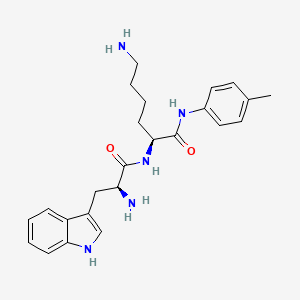
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)
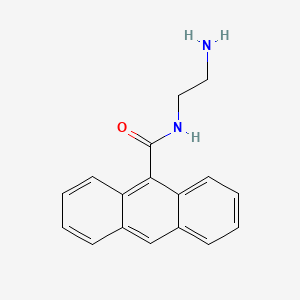
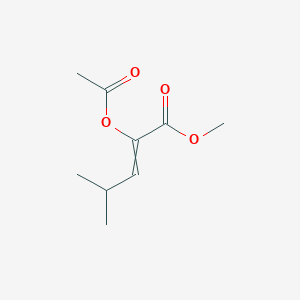
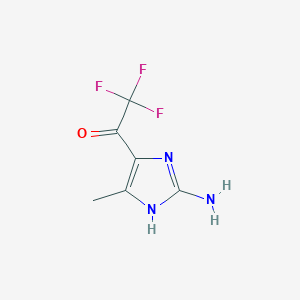
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
